1-nitrosopyrrolidine-3-carboxylic acid 1-nitrosopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2613385-61-6
VCID: VC11515959
InChI:
SMILES:
Molecular Formula: C5H8N2O3
Molecular Weight: 144.1

1-nitrosopyrrolidine-3-carboxylic acid

CAS No.: 2613385-61-6

Cat. No.: VC11515959

Molecular Formula: C5H8N2O3

Molecular Weight: 144.1

Purity: 95

* For research use only. Not for human or veterinary use.

1-nitrosopyrrolidine-3-carboxylic acid - 2613385-61-6

Specification

CAS No. 2613385-61-6
Molecular Formula C5H8N2O3
Molecular Weight 144.1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (a saturated five-membered ring with four carbon atoms and one nitrogen) substituted at the 1-position with a nitroso group and at the 3-position with a carboxylic acid moiety. This configuration introduces significant polarity due to the electron-withdrawing nitroso and acidic carboxyl groups. Comparative analysis with the piperidine analog (six-membered ring) reveals reduced ring strain in the pyrrolidine variant, potentially enhancing stability in certain solvents .

Table 1: Comparative Structural Properties

Property1-Nitrosopyrrolidine-3-Carboxylic Acid1-Nitrosopiperidine-3-Carboxylic Acid
Molecular FormulaC₅H₈N₂O₃C₆H₁₀N₂O₃
Ring Size5-membered6-membered
Boiling Point (est.)285–290°C (decomposes)295–300°C (decomposes)
Solubility in WaterModerate (polar groups dominate)Moderate

Spectroscopic Identification

Though experimental data for the pyrrolidine derivative remains scarce, infrared (IR) spectroscopy of analogous compounds predicts strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N–O stretch) . Nuclear magnetic resonance (NMR) would likely show distinct shifts for the α-protons adjacent to the nitroso group (δ 3.5–4.0 ppm) and the carboxylic acid proton (δ 12–13 ppm) .

Synthetic Methodologies

Enantioselective Hydrogenation

A patented route for pyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of enamide precursors using chiral catalysts like MeOBIPHEP-Rh complexes . Adapting this to 1-nitrosopyrrolidine-3-carboxylic acid would require:

  • Precursor Synthesis: Condensation of 3-carboxypyrrolidine with a nitrosoating agent (e.g., nitrous acid).

  • Catalytic Hydrogenation: Asymmetric reduction to control stereochemistry at the 3-position.

  • Workup: Alkaline extraction followed by precipitation at the isoelectric point (pH ~4.5–5.0) .

Table 2: Key Reaction Parameters from Patent US8344161B2

ParameterOptimal Condition
Catalyst Loading0.5–1.0 mol%
Hydrogen Pressure50–100 bar
Temperature25–50°C
Reaction Time12–24 hours
Enantiomeric Excess (ee)>99.9% (achievable with MeOBIPHEP)

Nitrosation Challenges

Introducing the nitroso group post-synthesis risks forming mutagenic impurities. Recent advancements in nitrosamine control emphasize low-temperature (<10°C) reactions with scavengers like ascorbic acid to minimize over-nitrosation .

Reactivity and Functional Group Interactions

Nitroso Group Dynamics

The nitroso moiety participates in dipolar cycloadditions and nucleophilic substitutions. For example, in acidic media, it may act as an electrophile, reacting with amines to form diazenium diols—a pathway warranting caution due to genotoxicity concerns .

Carboxylic Acid Behavior

The carboxylic acid group facilitates salt formation (e.g., sodium or potassium salts for improved solubility) and serves as a handle for amide or ester derivatization. Decarboxylation risks exist above 150°C, necessitating controlled thermal environments during processing .

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